molecular formula C17H28ClNO B1397560 4-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220032-18-7

4-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397560
CAS No.: 1220032-18-7
M. Wt: 297.9 g/mol
InChI Key: XDNKTEXWULXTCJ-UHFFFAOYSA-N
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Description

4-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is an organic compound that possesses a piperidine ring with a phenoxyethyl substituent and a sec-butyl group. It has a CAS Number of 1220032-18-7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H27NO.ClH/c1-17(2,3)15-4-6-16(7-5-15)19-13-10-14-8-11-18-12-9-14;/h4-7,14,18H,8-13H2,1-3H3;1H . This indicates the molecular structure of the compound. The molecular formula is C17H28ClNO .

Scientific Research Applications

Aromatase Inhibition and Cancer Treatment

  • 4-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride and its derivatives show potential as aromatase inhibitors, which are crucial in estrogen biosynthesis inhibition. This property is significant for treating hormone-dependent breast cancer. For instance, certain alkyl-substituted derivatives exhibited stronger inhibition of human placental aromatase than existing treatments, pointing towards their potential efficacy in breast cancer treatment (Hartmann & Batzl, 1986).

Anti-acetylcholinesterase Activity

  • Piperidine derivatives, including those similar to this compound, have been studied for their anti-acetylcholinesterase (anti-AChE) activity. This is important for treating conditions like dementia, as these compounds can increase acetylcholine content in the brain, potentially alleviating symptoms of cognitive decline. One such derivative showed remarkable inhibition of acetylcholinesterase, suggesting its utility in treating neurodegenerative diseases (Sugimoto et al., 1990).

Cytotoxic Properties for Cancer Treatment

  • Certain derivatives of piperidine, related to this compound, have shown significant cytotoxicity towards various cancer cells. This suggests their potential as novel anticancer agents, offering new avenues for cancer treatment. Specifically, compounds with olefinic bonds and piperidine structures demonstrated higher cytotoxicity, which could be leveraged in developing new cancer therapies (Dimmock et al., 1998).

Hypotensive Activity

  • 3-[2-(phenoxypiperidyl)-ethyl]indoles, structurally similar to this compound, have been evaluated for hypotensive activity, showing promising results in spontaneously hypertensive rats. This suggests potential applications in managing hypertension and related cardiovascular disorders (Helsley et al., 1978).

NMDA Antagonist Properties

  • Piperidine derivatives like this compound exhibit selective N-methyl-D-aspartate (NMDA) antagonist properties. This is significant for developing treatments for conditions like epilepsy and ischemia, as these compounds can offer neuroprotective effects and control seizures without severe side effects (Gill et al., 2002).

Properties

IUPAC Name

4-[2-(4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-3-14(2)16-4-6-17(7-5-16)19-13-10-15-8-11-18-12-9-15;/h4-7,14-15,18H,3,8-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNKTEXWULXTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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